molecular formula C11H12Cl2N2O2 B152242 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride CAS No. 849727-62-4

3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride

Cat. No. B152242
M. Wt: 275.13 g/mol
InChI Key: SGFCSZRUSXKSHM-UHFFFAOYSA-N
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Description

The compound "3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride" is a derivative of the pyrido[1,2-a]pyrimidin-4-one class, which has been the subject of various studies due to its potential biological activities. These compounds have been explored for their potential as aldose reductase inhibitors, exhibiting antioxidant properties , and as antibacterial agents . Additionally, they have been investigated for their luminescent properties and interactions with DNA .

Synthesis Analysis

The synthesis of related pyrido[1,2-a]pyrimidin-4-one derivatives has been reported through various methods. For instance, a blue-emitting organic compound was synthesized by reacting 2-amino-3-hydroxylpridine with 2-acetylbutyrolactone . Another study reported the synthesis of a series of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives with antibacterial properties . These methods typically involve multi-step reactions, starting from simple precursors and employing conditions such as condensation reactions, chlorination, and further functionalization.

Molecular Structure Analysis

The molecular structure of pyrido[1,2-a]pyrimidin-4-one derivatives has been characterized by various spectroscopic methods and X-ray crystallography. For example, the crystal structure of a related compound was solved in the monoclinic space group, revealing that the cation of the title compound has two conjugated aromatic rings that are almost coplanar . Another study reported the crystal structure of a similar compound, highlighting the planarity of the pyrido-pyrimidine moiety and the stabilization of the crystal structure by hydrogen bonds and π-π interactions .

Chemical Reactions Analysis

The reactivity of pyrido[1,2-a]pyrimidin-4-one derivatives towards various reagents has been explored. For instance, the reactivity of 4-substituted derivatives towards reagents such as formamide, carbon disulfide, urea, and thiourea was studied, leading to the identification of compounds with analgesic and anti-inflammatory activities . These reactions often involve the formation of new bonds and the introduction of additional functional groups, which can significantly alter the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[1,2-a]pyrimidin-4-one derivatives have been investigated, including their luminescent properties and thermal stability . The interaction of these compounds with DNA has also been studied, suggesting a groove mode of binding via hydrogen bonds . Additionally, the solubility and tautomeric equilibrium of these compounds can be influenced by the solvent type and pH of the medium .

Scientific Research Applications

Selectivity in Hydrogenation Processes

Research by Smet et al. (2005) focused on using process analytical technologies to improve the selectivity in the hydrogenation of 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one monohydrochloride. The study successfully implemented near-infrared (NIR) spectroscopy for in-line analysis during hydrogenation, demonstrating its efficacy over mid-infrared in a production environment (Smet et al., 2005).

Synthesis of Paliperidone

Ji Ya-fei (2010) described the synthesis of Paliperidone, where the compound was used as an intermediate. The process involved multiple steps including chlorination and reduction of the compound, highlighting its role in the synthesis of clinically relevant pharmaceuticals (Ji Ya-fei, 2010).

Interaction with DNA

Zhang et al. (2013) explored the crystal structure of the compound and its interaction with DNA. They found that it may interact with calf thymus DNA through a groove mode of binding, which has implications for understanding its biological activities (Zhang et al., 2013).

Synthesis Optimization for Risperidone

A study by Hao Xiaoyan (2010) aimed to optimize the synthetic process of a pyrimidine intermediate for Risperidone, a notable antipsychotic agent. This research underlines the compound's role in improving manufacturing processes of significant pharmaceuticals (Hao Xiaoyan, 2010).

Structural Analysis

Research by Jasinski et al. (2009) provided detailed insights into the crystal structure of the molecule, highlighting its planar nature and intermolecular interactions, which are crucial for understanding its chemical behavior (Jasinski et al., 2009).

Analgesic Property Enhancement

Ukrainets et al. (2015) explored chemical modifications to enhance analgesic properties. They focused on methylation in the pyridine moiety, suggesting potential in developing new pain-relief medications (Ukrainets et al., 2015).

Alkylation and Electrophilic Substitution

Smirnov et al. (1992) examined the alkylation and electrophilic substitution of the compound, revealing its reactivity and potential applications in synthetic chemistry (Smirnov et al., 1992).

Synthesis and Antibacterial Activity

Krishnamurthy et al. (2013) synthesized derivatives of the compound and evaluated their antibacterial activity. This indicates its potential use in developing new antibacterial agents (Krishnamurthy et al., 2013).

Overview of Pyrido[1,2-a]pyrimidines Chemistry

Elattar et al. (2017) provided a comprehensive review of the structural features, reactions, and synthetic methodologies of pyrido[1,2-a]pyrimidines, including the compound . This review is crucial for understanding the broad applications and chemical nature of these compounds (Elattar et al., 2017).

properties

IUPAC Name

3-(2-chloroethyl)-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2.ClH/c1-7-8(4-5-12)11(16)14-6-2-3-9(15)10(14)13-7;/h2-3,6,15H,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFCSZRUSXKSHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=C(C2=N1)O)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201335846
Record name 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-(2-chloroethyl)-9-hydroxy-2-methyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201335846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride

CAS RN

849727-62-4
Record name 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-(2-chloroethyl)-9-hydroxy-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849727-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Chloroethyl)-9-hydroxy-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849727624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-(2-chloroethyl)-9-hydroxy-2-methyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201335846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-benzyloxy-2-aminopyridine (formula-2) (100 grams), toluene (3.5 L) and phosphorusoxychloride (139 ml) was heated to 50° C. 3-acetyldihydrofuran-2(3H)-2-one (218 grams) (formula-3) was added to the reaction mixture, heated to 95° C. and stirred for 18 hrs. The solvent was distilled off under reduced pressure to obtain a residue which was cooled to 40° C. and toluene (500 ml) was added to it. A solution of concentrated hydrochloric acid (600 ml) was added to the reaction mixture, heated to 60° C. and stirred for 6 hrs. The reaction mixture was cooled to 0° C. A solid crystallized out which was filtered, washed with toluene and dried at 50° C. to yield the title compound.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
139 mL
Type
reactant
Reaction Step One
Quantity
3.5 L
Type
reactant
Reaction Step One
[Compound]
Name
3-acetyldihydrofuran-2(3H)-2
Quantity
218 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride
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3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride
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3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride
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3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride
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3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride

Citations

For This Compound
1
Citations
PV Solanki, SB Uppelli, GG Sarode… - Organic Preparations …, 2016 - Taylor & Francis
The level of impurities in pharmaceutical products needs to be controlled such that the products are sufficiently pure to be safely administered to humans. According to International …
Number of citations: 2 www.tandfonline.com

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